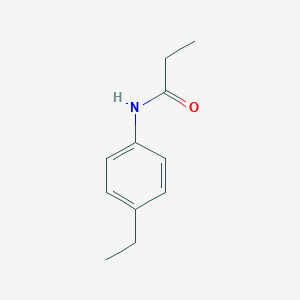
N-(4-ethylphenyl)propanamide
Description
N-(4-Ethylphenyl)propanamide is an aromatic amide derivative characterized by a propanamide group (-CO-NH-) attached to a 4-ethylphenyl substituent. The compound’s core structure consists of a phenyl ring substituted with an ethyl group at the para position, linked to a propanamide chain. This structure imparts unique physicochemical properties, such as moderate hydrophobicity due to the ethyl group, which influences solubility and bioavailability.
Properties
CAS No. |
20172-37-6 |
|---|---|
Molecular Formula |
C11H15NO |
Molecular Weight |
177.24 g/mol |
IUPAC Name |
N-(4-ethylphenyl)propanamide |
InChI |
InChI=1S/C11H15NO/c1-3-9-5-7-10(8-6-9)12-11(13)4-2/h5-8H,3-4H2,1-2H3,(H,12,13) |
InChI Key |
LKNFCBOZWHSNEJ-UHFFFAOYSA-N |
SMILES |
CCC1=CC=C(C=C1)NC(=O)CC |
Canonical SMILES |
CCC1=CC=C(C=C1)NC(=O)CC |
Origin of Product |
United States |
Comparison with Similar Compounds
Substituent Effects :
- Electron-Donating Groups (e.g., -OH, -OCH₃) : Increase polarity and solubility but may reduce metabolic stability. For example, N-(4-Hydroxyphenyl)propanamide is highly polar but prone to oxidation .
- Electron-Withdrawing Groups (e.g., -Cl) : Enhance binding affinity to hydrophobic enzyme pockets, as seen in chlorinated derivatives .
- Bulkier Groups (e.g., isobutylphenyl) : Improve lipophilicity and membrane permeability but may hinder target specificity .
Physicochemical Properties
- Melting Points : Derivatives with rigid heterocycles (e.g., oxadiazole in 8i) exhibit higher melting points (~130°C) due to crystalline packing, whereas simpler analogs (e.g., N-(4-hydroxyphenyl)propanamide) decompose at lower temperatures .
- Solubility : The ethyl group in this compound provides moderate hydrophobicity, balancing solubility in organic solvents and aqueous buffers. In contrast, the hydroxyl analog is water-soluble but less stable .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


